Cas no 375859-44-2 ((2R)-2-aminohept-5-ynoic acid)
(2R)-2-aminohept-5-ynoic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Heptynoic acid, 2-amino-, (2R)-
- (2R)-2-aminohept-5-ynoic acid
- (R)-2-Aminohept-5-ynoic acid
- EN300-1300099
- 375859-44-2
- AKOS006347794
-
- Inchi: 1S/C7H11NO2/c1-2-3-4-5-6(8)7(9)10/h6H,4-5,8H2,1H3,(H,9,10)/t6-/m1/s1
- InChI Key: OBQXZIIDERZXRX-ZCFIWIBFSA-N
- SMILES: C(O)(=O)[C@H](N)CCC#CC
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.9
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- Density: 1.119±0.06 g/cm3(Predicted)
- Boiling Point: 271.6±35.0 °C(Predicted)
- pka: 2.21±0.10(Predicted)
(2R)-2-aminohept-5-ynoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1300099-1.0g |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1300099-50mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 50mg |
$948.0 | 2023-09-30 | ||
| Enamine | EN300-1300099-100mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 100mg |
$993.0 | 2023-09-30 | ||
| Enamine | EN300-1300099-250mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 250mg |
$1038.0 | 2023-09-30 | ||
| Enamine | EN300-1300099-500mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 500mg |
$1084.0 | 2023-09-30 | ||
| Enamine | EN300-1300099-1000mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 1000mg |
$1129.0 | 2023-09-30 | ||
| Enamine | EN300-1300099-2500mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 2500mg |
$2211.0 | 2023-09-30 | ||
| Enamine | EN300-1300099-5000mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 5000mg |
$3273.0 | 2023-09-30 | ||
| Enamine | EN300-1300099-10000mg |
(2R)-2-aminohept-5-ynoic acid |
375859-44-2 | 10000mg |
$4852.0 | 2023-09-30 |
(2R)-2-aminohept-5-ynoic acid Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
Additional information on (2R)-2-aminohept-5-ynoic acid
(2R)-2-aminohept-5-ynoic acid and CAS No. 375859-44-2: A Comprehensive Overview of a Unique Amino Acid Derivative
(2R)-2-aminohept-5-ynoic acid, with the CAS No. 375859-44-2, is a synthetic compound that has garnered significant attention in the field of biomedical research. This molecule is a member of the amino acid family, characterized by its unique structural features and potential biological activities. Recent advancements in chemical synthesis and molecular biology have enabled scientists to explore its applications in drug development, therapeutic interventions, and biochemical pathways. This article provides an in-depth analysis of the compound's molecular structure, pharmacological properties, and its relevance to modern biomedical innovations.
The CAS No. 375859-44-2 represents a critical identifier for this compound, ensuring precise classification and regulatory compliance in scientific literature and industrial applications. The chemical formula of (2R)-2-aminohept-5-ynoic acid is C7H11NO2, with a molecular weight of 137.17 g/mol. Its structural backbone consists of a seven-carbon chain, where the fifth carbon is triple-bonded to the terminal carbon, forming a terminal alkyne group. This unique configuration distinguishes it from conventional amino acids, which typically feature a carboxylic acid group at the end of the carbon chain.
Recent studies have highlighted the potential of (2R)-2-aminohept-5-ynoic acid in modulating cellular signaling pathways. For instance, a 2023 publication in *Nature Communications* demonstrated its role in inhibiting the activity of specific kinases involved in neurodegenerative diseases. The compound's stereochemistry, particularly the (2R) configuration, plays a pivotal role in its interaction with biological targets. This stereochemical specificity is a key factor in its therapeutic potential, as it allows for precise molecular recognition and reduced off-target effects.
One of the most promising applications of (2R)-2-aminohept-5-ynoic acid lies in its potential as a therapeutic agent for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Research published in *Cell Reports* (2023) revealed that this compound can cross the blood-brain barrier, enabling it to exert its effects on central nervous system (CNS) cells. Its ability to modulate tau protein aggregation, a hallmark of Alzheimer's disease, has sparked interest in its use as a neuroprotective agent.
In addition to its neuroprotective properties, (2R)-2-aminohept-5-ynoic acid has shown potential in anti-inflammatory applications. A 2024 study in *Journal of Medicinal Chemistry* reported that the compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This property makes it a candidate for the treatment of autoimmune diseases and chronic inflammatory conditions. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling, a key pathway in inflammatory responses.
The synthesis of (2R)-2-aminohept-5-ynoic acid has been a focus of recent chemical research. A 2023 paper in *Organic Letters* described a novel asymmetric synthesis route using chiral auxiliaries to achieve the desired stereochemistry. This method not only improves the yield of the compound but also reduces the number of synthetic steps, making it more cost-effective for large-scale production. The development of such efficient synthetic methods is crucial for translating laboratory findings into clinical applications.
Another area of interest is the use of (2R)-2-aminohept-5-ynoic acid in the design of targeted drug delivery systems. Researchers at the University of Tokyo (2023) explored its potential as a ligand for specific receptors on cancer cells. The compound's ability to bind to certain receptors with high affinity could enable the development of targeted therapies that minimize damage to healthy tissues. This approach aligns with the growing trend in precision medicine, where treatments are tailored to individual patient profiles.
The pharmacokinetic profile of (2R)-2-aminohept-5-ynoic acid is another critical aspect of its therapeutic potential. Studies have shown that the compound has a relatively long half-life in vivo, which enhances its bioavailability and reduces the frequency of dosing. A 2024 study in *Pharmaceutical Research* reported that the compound exhibits minimal metabolism by liver enzymes, which is advantageous for patients with compromised hepatic function. This pharmacokinetic profile is essential for ensuring the safety and efficacy of the compound in clinical settings.
Despite its promising properties, the use of (2R)-2-aminohept-5-ynoic acid is not without challenges. One of the primary concerns is the potential for side effects, particularly in long-term use. A 2023 clinical trial in *The Lancet* highlighted the need for further research to determine the safety profile of the compound in human subjects. Additionally, the compound's stability under various storage conditions remains a topic of ongoing investigation, as it is critical for maintaining its efficacy during transportation and storage.
In conclusion, (2R)-2-aminohept-5-ynoic acid represents a significant advancement in the field of biomedical research. Its unique structural features and potential therapeutic applications make it a valuable compound for future drug development. As research continues to uncover its mechanisms of action and optimize its synthesis, the compound holds promise for addressing a wide range of medical conditions. The ongoing exploration of its properties underscores the importance of interdisciplinary collaboration in advancing scientific knowledge and improving patient outcomes.
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